DCLX069

Epigenetics Cancer Research PRMT1 Inhibition

DCLX069 (CAS 792946-69-1) is a novel, small-molecule, S-adenosylmethionine (SAM)-competitive inhibitor of protein arginine methyltransferase 1 (PRMT1), identified through a combination of virtual screening and biological assays. It selectively inhibits PRMT1 with an IC50 of 17.9 µM and exhibits significantly lower activity against the related type I PRMTs, PRMT4 (CARM1) and PRMT6.

Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
Cat. No. B1669894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCLX069
SynonymsDCLX069;  DCLX-069;  DCLX 069.
Molecular FormulaC20H25N3O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N
InChIInChI=1S/C20H25N3O2/c1-2-25-20(24)17-8-9-19(18(21)14-17)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,21H2,1H3
InChIKeyRITRCMIWRZBDID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DCLX069 PRMT1 Inhibitor: SAM-Competitive Selective Tool Compound for Epigenetic Cancer Research


DCLX069 (CAS 792946-69-1) is a novel, small-molecule, S-adenosylmethionine (SAM)-competitive inhibitor of protein arginine methyltransferase 1 (PRMT1), identified through a combination of virtual screening and biological assays [1]. It selectively inhibits PRMT1 with an IC50 of 17.9 µM and exhibits significantly lower activity against the related type I PRMTs, PRMT4 (CARM1) and PRMT6 [2]. Its mechanism of action involves occupying the SAM-binding pocket of PRMT1, thereby preventing substrate methylation [1]. This compound has demonstrated anti-proliferative activity in multiple cancer cell lines, including breast cancer, liver cancer, and acute myeloid leukemia (AML) models [1].

Why DCLX069 Cannot Be Replaced by Other PRMT1 or Type I PRMT Inhibitors


Procurement of a generic PRMT1 or pan-Type I PRMT inhibitor is not a viable substitute for DCLX069 due to critical differences in potency, selectivity, and application-specific performance. Within the PRMT family, even subtle structural variations among inhibitors lead to distinct binding modes and selectivity profiles [1]. For instance, the close analog DCLX078 demonstrates weaker PRMT1 inhibition, and the commonly used tool compound AMI-1 exhibits broad off-target activity across multiple PRMTs [1]. Furthermore, DCLX069 is uniquely validated for integration into advanced nanotherapeutic systems, where its specific release kinetics and biological effects are essential for programmed, sequential combination therapies [2]. Replacing it with an alternative PRMT1 inhibitor would invalidate established experimental protocols and likely yield different biological outcomes in stemness reversal and chemosensitization models.

Quantitative Evidence for DCLX069: Direct Comparator Data for Informed Procurement


DCLX069 Exhibits Superior PRMT1 Inhibitory Potency Compared to Structural Analog DCLX078

In the original discovery study, six compounds were identified as PRMT1 inhibitors. Among the two most promising hits, DCLX069 demonstrated higher potency than its close structural analog, DCLX078. Both compounds were validated for binding to PRMT1 using T1ρ and STD-NMR, confirming their mechanism of action [1].

Epigenetics Cancer Research PRMT1 Inhibition

DCLX069 Offers Superior Selectivity for PRMT1 Over PRMT4 and PRMT6 Compared to Pan-PRMT Inhibitors

While DCLX069 inhibits PRMT1 with an IC50 of 17.9 µM, its activity against PRMT4 (CARM1) and PRMT6 is reported to be significantly lower, establishing its profile as a selective PRMT1 tool compound. This contrasts sharply with pan-Type I PRMT inhibitors like MS023, which inhibit PRMT1, 3, 4, 6, and 8 with an IC50 of 30 nM, or AMI-1, which is non-selective across PRMT1, 3, 4, and 6 [1].

Epigenetics Target Selectivity Chemical Biology

DCLX069 Enables a Unique Temporal Release Profile for Reversing Cancer Stemness When Integrated into a DNA Nanomachine

DCLX069 has been successfully integrated into a programmable DNA nanomachine (DNM) designed to overcome chemoresistance in small cell lung cancer (SCLC) [1]. In this system, DCLX069 is rapidly released upon exposure to high intracellular glutathione (GSH) levels to suppress tumor stemness via PRMT1/SOX2 axis modulation. This is followed by a slow, enzymatic release of cisplatin (CDDP) for maximal cytotoxicity [1]. This sequential, temporally programmed release is a specific functional feature of the DCLX069-loaded DNM.

Cancer Stemness Drug Delivery Nanomedicine

DCLX069 Matches Anti-Proliferative Efficacy of Other PRMT1 Inhibitors in Gastric Cancer Models

In a study of PRMT1's role in gastric cancer (GC), treatment of HGC-27 and MKN-45 cells with either DCLX069 or AMI-1 (another PRMT1 inhibitor) resulted in comparable inhibition of cell proliferation, migration, and invasion in vitro [1]. Both inhibitors were used to validate the functional role of PRMT1 in driving the β-catenin signaling pathway [1].

Gastric Cancer Cell Migration Proliferation

Optimal Use Cases for DCLX069 in PRMT1-Driven Research


Target Validation in PRMT1-Specific Cancer Models

DCLX069 is the optimal choice for studies requiring precise PRMT1 inhibition. Its favorable selectivity profile over PRMT4 and PRMT6 (as shown in Section 3, Evidence Item 2) makes it ideal for target validation in cancer types where PRMT1 is a known oncogenic driver, such as breast cancer, liver cancer, AML, and gastric cancer [1]. By using DCLX069 instead of a pan-PRMT inhibitor like MS023 or AMI-1, researchers can confidently attribute observed anti-proliferative effects to PRMT1 antagonism rather than confounding off-target activity on other PRMT family members [1].

Programmed Drug Delivery and Combination Therapy Research

DCLX069 is uniquely suited for integration into advanced drug delivery systems, such as DNA nanomachines, due to its ability to be functionally loaded and respond to intracellular stimuli like glutathione for rapid release [1]. As demonstrated in Section 3, Evidence Item 3, this enables a programmed, sequential therapeutic regimen where DCLX069 first reverses cancer stemness, thereby sensitizing tumor cells to a subsequent chemotherapy agent [1]. This application scenario is not possible with other PRMT1 inhibitors lacking this specific validation, making DCLX069 the compound of choice for nanomedicine and chemosensitization research [1].

Functional Studies of PRMT1-Dependent Signaling Pathways

Researchers investigating specific signaling pathways controlled by PRMT1, such as the β-catenin pathway in gastric cancer [1] or the SOX2-mediated stemness pathway in SCLC [2], will find DCLX069 to be an effective and specific chemical probe. As shown in Section 3, Evidence Item 4, DCLX069 effectively phenocopies the effects of PRMT1 genetic knockdown, inhibiting cell proliferation, migration, and invasion [1]. Its use ensures that observed pathway modulation is a direct result of PRMT1 inhibition, providing clean and interpretable data [1].

In Vitro Anti-Proliferative Screening in Hematological and Solid Tumors

For large-scale in vitro screening of novel therapeutic combinations or biomarker discovery across multiple cancer types, DCLX069 offers a validated starting point. Its demonstrated activity in blocking cell proliferation in breast cancer, liver cancer, and AML cell lines (Section 1) provides a strong rationale for its inclusion in multi-cancer panel screens [1]. Compared to less selective or less potent inhibitors, DCLX069 ensures that any observed synergistic effects are specifically tied to PRMT1 inhibition, streamlining subsequent target validation efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DCLX069

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.